molecular formula C25H21BrN2O2 B7703103 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

Cat. No. B7703103
M. Wt: 461.3 g/mol
InChI Key: UWBNAEVUQDNIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. It is a small molecule that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is not fully understood. However, it has been suggested that it may act by binding to specific targets in cells and disrupting their normal function. For example, it has been reported to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. Additionally, it has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide in lab experiments is that it is a small molecule that can be easily synthesized. Additionally, it has shown promising results in various assays and has a wide range of potential applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to optimize its use in combination with other drugs. Additionally, there is interest in exploring its potential use as an antiviral and antibacterial agent. Finally, further studies are needed to fully understand its mechanism of action and to optimize its use in different experimental settings.

Synthesis Methods

The synthesis of 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been reported in several research papers. One of the most commonly used methods involves the reaction of 2-hydroxy-8-methylquinoline with p-tolylisocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-bromosuccinimide to obtain the final product.

Scientific Research Applications

2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Additionally, it has been shown to inhibit the activity of certain enzymes such as topoisomerases and histone deacetylases.

properties

IUPAC Name

2-bromo-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O2/c1-16-10-12-20(13-11-16)28(25(30)21-8-3-4-9-22(21)26)15-19-14-18-7-5-6-17(2)23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBNAEVUQDNIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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